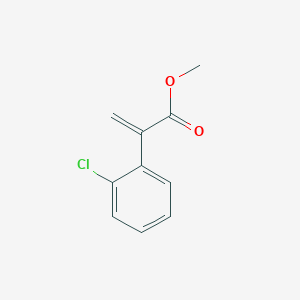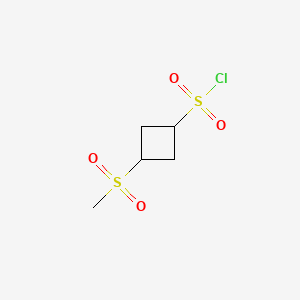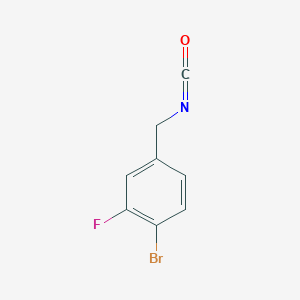
8-Ethynyl-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-9H-purine is a synthetic compound belonging to the purine family, characterized by the presence of an ethynyl group at the 8th position of the purine ring Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes, including the formation of nucleotides, the building blocks of DNA and RNA
Preparation Methods
The synthesis of 8-Ethynyl-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 8-bromopurine.
Reaction with Terminal Acetylenes: The 8-bromopurine is treated with terminal acetylenes under specific conditions to introduce the ethynyl group at the 8th position.
Catalysts and Reagents: Common catalysts used in this reaction include palladium-based catalysts, and the reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the coupling reaction.
Chemical Reactions Analysis
8-Ethynyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the ethynyl group or other functional groups on the purine ring.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethynyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethynyl-9H-purine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Ethynyl-9H-purine can be compared with other purine derivatives, such as:
8-Fluoropurine: Similar to this compound, 8-fluoropurine has a substituent at the 8th position, but with a fluorine atom instead of an ethynyl group.
8-Trifluoromethylpurine:
The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and potential for forming new carbon-carbon bonds, making it a valuable tool in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
8-ethynyl-7H-purine |
InChI |
InChI=1S/C7H4N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h1,3-4H,(H,8,9,10,11) |
InChI Key |
RSWZHYIFNLTFKD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

